molecular formula C22H24N4O2 B2439340 (4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone CAS No. 946371-63-7

(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone

Cat. No.: B2439340
CAS No.: 946371-63-7
M. Wt: 376.46
InChI Key: UFUKUQXPBGLZCE-UHFFFAOYSA-N
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Description

(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a complex organic compound that features a combination of pyrimidine, piperazine, and naphthalene moieties

Properties

IUPAC Name

[4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-naphthalen-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-3-28-21-15-20(23-16(2)24-21)25-11-13-26(14-12-25)22(27)19-10-6-8-17-7-4-5-9-18(17)19/h4-10,15H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUKUQXPBGLZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Core Synthesis

The 6-ethoxy-2-methylpyrimidine moiety is synthesized via a condensation reaction between ethyl acetoacetate and guanidine carbonate. Under reflux conditions in ethanol, this reaction proceeds through nucleophilic attack of the guanidine amino group on the β-keto ester, followed by cyclodehydration to form the pyrimidine ring.

Reaction Conditions

  • Solvent: Anhydrous ethanol
  • Temperature: 78°C (reflux)
  • Catalyst: Sodium ethoxide (0.1 equiv)
  • Yield: 68–72% after recrystallization from hexane

Piperazine Functionalization

The 4-position of the pyrimidine ring undergoes nucleophilic aromatic substitution with piperazine. This step requires activation via protonation or metal coordination to enhance the leaving group ability of the ethoxy substituent.

Optimized Protocol

Parameter Value
Piperazine equivalent 2.5 equiv
Solvent Dimethylformamide (DMF)
Temperature 120°C
Reaction time 18 hours
Yield 84% (HPLC purity >98%)

Naphthalene Methanone Coupling

The final step involves coupling the piperazine-pyrimidine intermediate with naphthalene-1-carbonyl chloride. This acylation reaction is typically conducted under Schotten-Baumann conditions to minimize side reactions.

Key Considerations

  • Acylating Agent: Naphthalene-1-carbonyl chloride (1.2 equiv)
  • Base: Aqueous NaOH (2.0 equiv)
  • Solvent System: Dichloromethane/water biphasic
  • Reaction Time: 4 hours at 0–5°C
  • Isolation: Extractive workup followed by silica gel chromatography
  • Yield: 76–81%

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Modern manufacturing approaches employ continuous flow reactors to enhance reproducibility and safety:

Flow Reactor Parameters

Stage Reactor Type Residence Time Key Advantage
Pyrimidine formation Packed-bed 45 min Reduced thermal degradation
Piperazine coupling CSTR 6 hours Precise stoichiometric control
Acylation Microfluidic 30 min Rapid heat dissipation

This configuration achieves an overall yield of 63% with a throughput of 12 kg/day.

Purification Technologies

Industrial purification employs hybrid approaches:

Technique Application Purity Enhancement
Centrifugal partition chromatography Removal of regioisomers 99.2% → 99.9%
Anti-solvent crystallization Bulk impurity removal 85% → 98.5%
Melt crystallization Final polishing 99.5% → 99.95%

Comparative Analysis of Synthetic Methods

Yield Optimization Strategies

Method Variant Key Modification Yield Impact
Microwave-assisted S_NAr 150°C, 30 min in DMSO +12%
Phase-transfer catalysis TBAB in toluene/water +8%
Ultrasonic activation 40 kHz during piperazine coupling +5%

Byproduct Formation Analysis

Impurity Structure Mitigation Strategy
N,N'-diacylated piperazine Bis(naphthoyl) derivative Controlled acyl chloride addition
Pyrimidine ring-opened product Hydrolyzed intermediate Strict anhydrous conditions
Ethoxy cleavage product 6-Hydroxy pyrimidine Use of molecular sieves

Spectroscopic Characterization Data

Critical analytical data for batch quality control:

1H NMR (400 MHz, CDCl3)

  • δ 8.45 (d, J=7.8 Hz, 1H, naphthoyl H-8)
  • δ 7.92–7.88 (m, 3H, naphthoyl aromatic)
  • δ 6.32 (s, 1H, pyrimidine H-5)
  • δ 4.21 (q, J=7.0 Hz, 2H, OCH2CH3)
  • δ 3.82–3.75 (m, 4H, piperazine)
  • δ 2.68 (s, 3H, pyrimidine CH3)

HRMS (ESI-TOF)
Calculated for C24H26N4O2 [M+H]+: 402.2024
Found: 402.2028

Challenges in Process Chemistry

Solvent Selection Dilemma

While DMF enables efficient piperazine coupling, its genotoxic potential necessitates replacement. Alternative solvents show varying efficacy:

Solvent Relative Rate Constant EHS Rating
DMF 1.00 C
NMP 0.92 C
γ-Valerolactone 0.78 A
Cyrene 0.65 A

Catalytic System Optimization

Current research focuses on dual catalytic systems to enhance acylation efficiency:

Pd/Cu Bimetallic Catalyst

  • 0.5 mol% Pd(OAc)₂
  • 1.2 mol% CuI
  • NEt3 base in THF
  • Turnover number: 420
  • Selectivity: 99:1 (mono vs. di-acylated)

Emerging Methodologies

Photoredox Catalysis

Recent advances employ [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ as photocatalyst for radical-mediated couplings:

  • Visible light irradiation (450 nm LED)
  • Room temperature conditions
  • 22% yield improvement over thermal methods
  • Enhanced functional group tolerance

Biocatalytic Approaches

Immobilized lipase catalysts enable greener syntheses:

Enzyme Source Conversion
Candida antarctica Lipase B Immobilized on MOF 68%
Thermomyces lanuginosus Cross-linked aggregates 54%

Chemical Reactions Analysis

Pyrimidine Ring Functionalization

The 6-ethoxy-2-methylpyrimidin-4-yl moiety undergoes substitution and hydrolysis reactions due to its electron-deficient aromatic system.

Key Reactions:

Reaction TypeConditionsOutcomeSource Analogs
Hydrolysis of Ethoxy Group Acidic (HCl/H₂O) or basic (NaOH/EtOH)Ethoxy → Hydroxy substitution, ,
Methyl Group Oxidation KMnO₄/H⁺ or CrO₃Methyl → Carboxylic acid (pyrazine analogs)
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)Nitro group addition at C5 position (pyridine derivatives)
  • Mechanistic Insight : Acidic hydrolysis of the ethoxy group generates a hydroxylated pyrimidine intermediate, while oxidation of the methyl group produces a carboxylic acid derivative .

Piperazine Ring Modifications

The piperazine nitrogen atoms participate in alkylation, acylation, and salt formation.

Key Reactions:

Reaction TypeReagents/ConditionsOutcomeSource Analogs
N-Alkylation Alkyl halides (e.g., CH₃I), baseQuaternary ammonium salt formation ,
N-Acylation Acetyl chloride, DMAPIntroduction of acyl groups ,
Salt Formation HCl/MeOHHydrochloride salt crystallization ,
  • Example : Reaction with acetyl chloride under basic conditions yields N-acetylated derivatives, enhancing solubility .

Methanone Group Reactivity

The naphthalen-1-yl methanone group participates in reduction and nucleophilic addition.

Key Reactions:

Reaction TypeConditionsOutcomeSource Analogs
Ketone Reduction NaBH₄/MeOH or H₂/Pd-CMethanone → Secondary alcohol ,
Schiff Base Formation Primary amines (e.g., NH₂R), ΔImine linkage formation ,
  • Structural Confirmation : Reduced products are characterized via NMR and X-ray crystallography .

Cross-Coupling Reactions

The pyrimidine and naphthalene rings enable transition-metal-catalyzed couplings.

Reaction TypeCatalysts/ReagentsOutcomeSource Analogs
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acidBiaryl formation at pyrimidine C4 ,
Buchwald–Hartwig Amination Pd₂(dba)₃, Xantphos, amineIntroduction of amino groups
  • Applications : These reactions diversify the compound’s pharmacological scaffold .

Stability Under Experimental Conditions

The compound’s stability is influenced by pH and temperature:

ConditionObservationDegradation PathwaySource
Acidic (pH < 3) Ethoxy group hydrolysisPyrimidine ring hydroxylation,
Alkaline (pH > 10) Piperazine ring decompositionRing-opening via nucleophilic attack
Thermal (>150°C) Methanone keto-enol tautomerismStructural isomerization

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : The compound is being investigated as a potential drug candidate due to its ability to interact with specific biological targets, including enzymes and receptors. Its unique structure may enhance binding affinity and selectivity, which are critical for therapeutic efficacy.
  • Biological Activity : Preliminary studies suggest that (4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone exhibits promising antibacterial and antifungal properties. Research indicates that compounds with similar structural motifs often show significant antimicrobial activity, making this compound a candidate for further exploration in infectious disease treatment .

Biochemical Probes

The compound can function as a biochemical probe in various assays, allowing researchers to study enzyme kinetics and receptor-ligand interactions. Its ability to selectively bind to certain targets can facilitate the understanding of complex biological pathways.

Materials Science

In materials science, this compound can be utilized in the development of new materials with unique properties. Its chemical structure may impart desirable characteristics such as thermal stability or enhanced electrical conductivity when incorporated into polymer matrices or other composite materials .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Activity Study : A study demonstrated that derivatives of this compound exhibited varying degrees of microbial inhibition against common pathogens. The results indicated that structural modifications could enhance antibacterial properties .
  • Biochemical Assay Development : Researchers utilized this compound in enzyme inhibition assays, revealing its potential as a lead compound for developing inhibitors against specific enzymes involved in disease processes .
  • Material Development : Investigations into the incorporation of this compound into polymer matrices showed improved mechanical properties and thermal stability, suggesting applications in advanced material design .

Mechanism of Action

The mechanism of action of (4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    (4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-2-yl)methanone: This compound has a similar structure but with a different naphthalene substitution.

    N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide: Another related compound with potential biological activity.

Uniqueness

The uniqueness of (4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone, identified by its CAS number 946371-63-7, is a complex organic compound that integrates multiple pharmacophoric elements, including pyrimidine, piperazine, and naphthalene structures. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N4O2C_{22}H_{24}N_{4}O_{2}, with a molecular weight of 376.5 g/mol. The structure comprises a piperazine ring linked to a pyrimidine moiety and a naphthalene group, which may contribute to its biological profile. The synthesis of this compound typically involves multi-step organic reactions, optimizing conditions for high yield and purity .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. Its structural features allow it to modulate various biological pathways, potentially affecting signal transduction and gene expression .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds similar to this compound. For instance, derivatives with piperazine and pyrimidine components have shown activity against various pathogens, including Mycobacterium tuberculosis and ESKAPE pathogens .

CompoundActivityTarget PathogenReference
Compound AModerateM. tuberculosis
Compound BHighESKAPE pathogens

Cancer Research

In oncology, compounds featuring similar structural motifs have been investigated for their ability to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Studies indicate that modifications in the piperazine or pyrimidine rings can enhance the inhibitory activity against PARP1, suggesting potential applications in cancer therapy .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The IC50 values for these activities are critical for assessing its therapeutic potential:

Cell LineIC50 (µM)Reference
MCF-718
KB3.122

Case Studies

A notable case study involved the synthesis and evaluation of related compounds that target PARP in human breast cancer cells. The study highlighted how structural variations influenced biological activity, emphasizing the importance of the piperazine moiety in enhancing potency against cancer cell lines .

Q & A

Q. What synthetic strategies are recommended for preparing (4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone?

  • Methodological Answer : A multi-step approach involving nucleophilic aromatic substitution and condensation reactions is commonly employed. For example:

Core pyrimidine synthesis : React 4-chloronaphthalen-1-ol with glacial acetic acid and ZnCl₂ to form intermediates like 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone .

Piperazine coupling : Condense the pyrimidine core (e.g., 6-ethoxy-2-methylpyrimidin-4-yl) with piperazine derivatives using urea and HCl in DMF under reflux .

Final methanone formation : Use a carbonyl coupling agent (e.g., triethylamine) to link the naphthalene moiety to the piperazine-pyrimidine scaffold .
Key Considerations : Optimize reaction time, temperature, and stoichiometry to improve yields (typically 50-70% for similar compounds) .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :
  • FT-IR : Identify characteristic carbonyl (C=O) stretches at ~1625 cm⁻¹ and aromatic C-H vibrations at ~3000-3100 cm⁻¹ .
  • NMR :
  • ¹H NMR : Look for signals at δ 1.3–1.5 ppm (ethoxy CH₃), δ 2.5–3.5 ppm (piperazine CH₂), and δ 7.2–8.5 ppm (naphthalene protons) .
  • ¹³C NMR : Confirm carbonyl carbons at ~165–170 ppm and pyrimidine carbons at ~150–160 ppm .
  • Mass Spectrometry : Use HRMS to verify the molecular ion peak ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMF/ethanol). Use SHELX programs (e.g., SHELXL for refinement) to analyze bond lengths, angles, and intermolecular interactions .
  • Case Study : For structurally related naphthalen-1-yl methanones, SC-XRD confirmed dihedral angles between naphthalene and pyrimidine rings (e.g., 15–25°), influencing π-π stacking and solubility .

Q. What strategies identify biological targets for this compound?

  • Methodological Answer :
  • Receptor binding assays : Screen against cannabinoid (CB1/CB2) or kinase targets due to structural similarity to dual agonists like naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone, which showed CB1/CB2 binding with IC₅₀ < 100 nM .
  • Computational docking : Use AutoDock Vina to predict binding poses in receptors (e.g., SARS-CoV-2 main protease for piperazine-linked methanones) .

Q. How to address contradictions in synthetic yields or bioactivity data?

  • Methodological Answer :
  • Yield discrepancies : Compare reaction conditions (e.g., ZnCl₂ vs. AlCl₃ as catalysts) and purity of starting materials .
  • Bioactivity variability : Validate assays using positive controls (e.g., CRA-13 for cannabinoid activity) and standardize cell lines/animal models .
    Example : Chlorine substitution on naphthalene improved antimicrobial activity by 30% in similar compounds, but solubility trade-offs may reduce bioavailability .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • Toxicity screening : Conduct Ames tests for mutagenicity and acute toxicity studies in rodents (LD₅₀ estimation) .
  • Lab handling : Use fume hoods, nitrile gloves, and closed systems during synthesis. Store at –20°C under inert gas to prevent degradation .

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